(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid is a complex organic compound with a unique structure. It is a derivative of butenedioic acid, which is known for its cis-trans isomerism. The compound’s structure includes a long hexadecenyl chain and a methyl group, making it distinct from simpler butenedioic acid derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid involves several steps. One common method is the esterification of butenedioic acid with a long-chain alcohol, followed by selective hydrogenation to achieve the desired (Z,Z) configuration. The reaction conditions typically include:
Catalysts: Palladium or platinum catalysts are often used.
Solvents: Organic solvents like toluene or dichloromethane.
Temperature: Reactions are usually carried out at elevated temperatures, around 80-120°C.
Pressure: Hydrogenation reactions may require high pressure, up to 50 atm.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Solvents: Common solvents include ethanol, methanol, and acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the production of polymers and resins due to its unique structural properties.
Mechanism of Action
The mechanism by which (Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. The compound’s long hydrophobic chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, its reactive double bonds can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Fumaric Acid: A trans isomer of butenedioic acid, used in food and pharmaceutical industries.
Maleic Acid: A cis isomer of butenedioic acid, used in the production of resins and coatings.
Hexadecenyl Succinic Anhydride: A similar compound with industrial applications in lubricants and adhesives.
Uniqueness
(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid is unique due to its specific (Z,Z) configuration and the presence of a long hexadecenyl chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
148796-52-5 |
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Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H36O4/c1-4-6-8-10-11-12-14-16-19(15-13-9-7-5-2)25-20(22)17-18(3)21(23)24/h5,7,17,19H,4,6,8-16H2,1-3H3,(H,23,24)/b7-5+,18-17- |
InChI Key |
SHOFERKZKPIVEA-KFFQXIENSA-N |
SMILES |
CCCCCCCCCC(CCCC=CC)OC(=O)C=C(C)C(=O)O |
Isomeric SMILES |
CCCCCCCCCC(CCC/C=C/C)OC(=O)/C=C(/C)\C(=O)O |
Canonical SMILES |
CCCCCCCCCC(CCCC=CC)OC(=O)C=C(C)C(=O)O |
Synonyms |
chaetomellic acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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